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Introduction
The introduction of a cyano group into organic molecules is a pivotal transformation in synthetic

chemistry, providing a versatile handle for accessing a wide array of functional groups such as

amines, carboxylic acids, and tetrazoles.[1][2] This functional group is a common feature in

numerous pharmaceuticals and agrochemicals.[1][3] Traditional methods for cyanation often

rely on harsh conditions or the use of highly toxic reagents.[4] In recent years, photoredox

catalysis has emerged as a powerful and mild alternative for the formation of C-CN bonds,

enabling the cyanation of a broad range of substrates, including arenes, alkyl halides, and

amines, often under ambient temperature and with high functional group tolerance.[1][5][6][7]

This document provides detailed application notes and experimental protocols for key

photoredox-catalyzed cyanation reactions.

I. Direct C-H Cyanation of Arenes via Organic
Photoredox Catalysis
This method allows for the direct conversion of C-H bonds in electron-rich arenes to C-CN

bonds using an organic acridinium photocatalyst. The reaction proceeds at room temperature

under an aerobic atmosphere, demonstrating broad functional group compatibility and

applicability to late-stage functionalization of complex molecules.[1][8] This approach has also
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been adapted for the incorporation of the positron emitter carbon-11 for applications in positron

emission tomography (PET).[9][10]

Reaction Mechanism
The proposed mechanism involves the photoexcitation of the acridinium catalyst, which then

oxidizes the arene substrate to a radical cation. Nucleophilic attack of cyanide onto the radical

cation is followed by oxidation to yield the benzonitrile product.[1]
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Caption: Proposed mechanism for direct arene C-H cyanation.
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Experimental Protocol
General Procedure for Direct C-H Cyanation of Arenes:[1]

To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the arene substrate (0.5

mmol, 1.0 equiv), and the acridinium photocatalyst (e.g., Mes-Acr-Ph⁺ PF₆⁻, 0.005 mmol,

0.01 equiv).

The vial is sealed with a cap containing a PTFE septum.

Acetonitrile (2.5 mL) and aqueous phosphate buffer (pH 9, 2.5 mL) are added via syringe.

Trimethylsilyl cyanide (TMSCN) (2.0 mmol, 4.0 equiv) is added via syringe.

The reaction mixture is stirred vigorously and irradiated with a blue LED lamp (455 nm) at

room temperature for 24-72 hours.

Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted

with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography.

Substrate Scope and Yields
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Entry Substrate Product Yield (%)

1
1,3,5-

Trimethoxybenzene

2,4,6-

Trimethoxybenzonitrile
95

2 N,N-Dimethylaniline
4-Cyano-N,N-

dimethylaniline
85

3
1,3-

Dimethoxybenzene

2,4-

Dimethoxybenzonitrile
69

4 Anisole 4-Methoxybenzonitrile 55

5
Naproxen methyl

ester

Cyanated Naproxen

methyl ester
71

6
Gemfibrozil methyl

ester

Cyanated Gemfibrozil

methyl ester
65

Table adapted from data presented in McManus J. B. & Nicewicz D. A., J. Am. Chem. Soc.

2017, 139, 2880–2883.[1][8]

II. Photoredox-Catalyzed Cα–H Cyanation of
Aliphatic Amines
This protocol describes the cyanation of Cα–H bonds in unactivated secondary and tertiary

aliphatic amines to produce valuable α-aminonitriles. The reaction utilizes an iridium-based

photocatalyst, sodium cyanide as an inexpensive cyanide source, and air as the terminal

oxidant.[6]

Reaction Mechanism
The reaction is proposed to proceed via single-electron oxidation of the amine to an aminyl

radical cation by the excited photocatalyst. Deprotonation forms an α-amino radical, which is

then trapped by cyanide. The resulting radical anion is oxidized to form the α-aminonitrile

product.
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Caption: Proposed mechanism for Cα–H cyanation of amines.
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Experimental Protocol
General Procedure for Cα–H Cyanation of Aliphatic Amines:[6]

In a 4 mL vial, combine the amine substrate (0.27 mmol, 1.0 equiv), NaCN (0.41 mmol, 1.5

equiv), and [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (0.0027 mmol, 0.01 equiv).

Add anhydrous acetonitrile (3 mL).

The vial is sealed and the reaction mixture is stirred under an air atmosphere.

Irradiate with a 72 W blue LED lamp for 24 hours at room temperature.

After the reaction, the mixture is diluted with water and extracted with dichloromethane.

The combined organic layers are dried over MgSO₄, filtered, and concentrated.

Purification is achieved by flash column chromatography.

Substrate Scope and Yields
Entry Substrate Product Yield (%)

1 N-Phenylpiperidine
2-Cyano-N-

phenylpiperidine
88

2
N,N-

Diisopropylethylamine

2-Cyano-N,N-

diisopropylethylamine
75

3
N-Methyl-1,2,3,4-

tetrahydroisoquinoline

1-Cyano-N-methyl-

1,2,3,4-

tetrahydroisoquinoline

92

4 (S)-Nicotine (S)-5'-Cyanonicotine 61

Table adapted from data presented in Le C., et al. Angew. Chem. Int. Ed. 2017, 56, 33, 9796-

9800.[6]
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III. Dual Photoredox and Nickel-Catalyzed Cyanation
of Aryl Halides
This method provides a mild route for the cyanation of aryl and alkenyl halides. It employs a

dual catalytic system where an iridium photocatalyst facilitates the catalytic cycle of a nickel

complex, enabling the use of an organic cyanide source at room temperature.[4][11]

Reaction Workflow
The workflow involves the combination of a photocatalytic cycle for the regeneration of the

active nickel catalyst and a nickel-catalyzed cross-coupling cycle for the cyanation reaction.
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Caption: Dual photoredox and nickel catalysis workflow.
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Experimental Protocol
General Procedure for Dual Catalytic Cyanation of Aryl Halides:[11]

An oven-dried Schlenk tube is charged with NiCl₂·glyme (0.01 mmol, 0.05 equiv), a suitable

ligand (e.g., dtbbpy, 0.01 mmol, 0.05 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.002 mmol, 0.01

equiv), and the aryl halide (0.2 mmol, 1.0 equiv).

The tube is evacuated and backfilled with argon three times.

Anhydrous solvent (e.g., DMF, 1.0 mL) and the cyanide source (e.g., bromoacetonitrile and

an amine base, or tosyl cyanide) are added under argon.

The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 12-24

hours.

Upon completion, the reaction is worked up by dilution with ethyl acetate and washing with

water and brine.

The organic layer is dried, concentrated, and the product is purified by column

chromatography.

Substrate Scope and Yields
Entry Aryl Halide Cyanide Source Yield (%)

1 4-Bromobenzonitrile Tosyl Cyanide 93

2 4-Bromoanisole Tosyl Cyanide 85

3
Methyl 4-

bromobenzoate
Tosyl Cyanide 91

4 2-Bromonaphthalene Tosyl Cyanide 88

5 3-Bromopyridine Tosyl Cyanide 75

Table adapted from data presented in Xiao, T., et al. CCS Chem. 2021, 3, 1782–1790.[11] and

Ghosh, I., et al. Chem. Commun., 2018, 54, 13739-13742.[12]
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Conclusion
Photoredox catalysis offers a versatile and powerful platform for the insertion of the cyano

group into a diverse range of organic molecules. The methodologies presented herein highlight

the mild reaction conditions, broad substrate scope, and high functional group tolerance that

are characteristic of this approach. These protocols are readily adaptable for applications in

academic research and are particularly valuable for the late-stage functionalization of complex

molecules in drug discovery and development programs.[7] As the field continues to evolve, the

development of new photocatalysts and cyanating agents will further expand the synthetic

utility of photoredox-mediated cyanation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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